molecular formula C6H16Cl2N2 B6600545 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride CAS No. 1807938-21-1

2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B6600545
CAS No.: 1807938-21-1
M. Wt: 187.11 g/mol
InChI Key: CAGJSPYOJPRCCZ-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview: 2-[(2R)-Pyrrolidin-2-yl]ethan-1-amine dihydrochloride is a chiral pyrrolidine derivative supplied as a dihydrochloride salt to enhance its stability and solubility in various research applications. This high-purity compound is characterized by its specific (2R) stereochemistry, making it a valuable building block for asymmetric synthesis and medicinal chemistry research . The product is supplied with comprehensive analytical data to ensure quality and consistency for your experimental needs. Research Applications and Value: This chiral amine serves as a versatile precursor in organic synthesis, particularly in the development of pharmacologically active molecules . Its structure, featuring a pyrrolidine ring and a terminal amine group, is commonly found in ligands for asymmetric catalysis and is a key scaffold in the synthesis of various therapeutic agents. Researchers utilize this compound to create structurally diverse libraries for screening against biological targets, leveraging the rigid conformation of the pyrrolidine ring to influence the binding properties of the resulting molecules . Chemical Profile: CAS Number: 1807938-21-1 Molecular Formula: C 6 H 16 Cl 2 N 2 Molecular Weight: 187.11 g/mol SMILES: NCC[C@@H]1NCCC1.Cl.Cl Usage and Handling: This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Properties

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-4-3-6-2-1-5-8-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGJSPYOJPRCCZ-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Pyrroline Intermediates

A scalable route involves the hydrogenation of 2-methylpyrroline using heterogeneous platinum catalysts. Patent WO2008137087A1 details a two-step process:

  • Hydrogenation : 2-Methylpyrroline is reduced in a methanol-ethanol (3:1 v/v) mixture with 5% Pt/C under ambient conditions, achieving >95% conversion.

  • Resolution : The racemic 2-methylpyrrolidine is treated with L-tartaric acid in hot ethanol, inducing crystallization of the (R)-enantiomer tartrate salt (optical purity: ≥98% ee).

Table 1 : Hydrogenation Conditions and Outcomes

CatalystSolventTemperatureConversionee (%)
5% Pt/CEtOH-MeOH25°C98%50*
PtO₂i-PrOH50°C85%30*
*Before resolution.

Chiral Pool Synthesis from Proline Derivatives

Alternative approaches utilize (R)-proline as a chiral template. The ethanamine side chain is introduced via:

  • Mitsunobu Alkylation : (R)-Proline methyl ester undergoes O-alkylation with 2-bromoethanol under Mitsunobu conditions (DIAD, PPh₃), yielding 2-[(2R)-pyrrolidin-2-yl]ethanol (72% yield).

  • Reductive Amination : The alcohol is oxidized to an aldehyde (Swern oxidation) and condensed with ammonium acetate, followed by NaBH₄ reduction to afford the primary amine.

Critical Insight : Boc protection of the pyrrolidine nitrogen prevents undesired side reactions during alkylation, as demonstrated in glycinamide syntheses.

Resolution and Salt Formation

Diastereomeric Salt Crystallization

Racemic 2-[(2R/S)-pyrrolidin-2-yl]ethan-1-amine is resolved using L-tartaric acid in ethanol-water (4:1). The (R)-enantiomer tartrate precipitates first, with recrystallization improving ee to >99%. Subsequent treatment with HCl gas in dichloromethane converts the free base to the dihydrochloride salt (yield: 89%).

Optimization Note : Solvent polarity significantly impacts crystallization efficiency. Ethanol outperforms isopropanol in reducing co-crystallization of diastereomers.

Palladium-Catalyzed C–N Cross-Coupling

Recent advances employ Pd-catalyzed couplings to construct the ethanamine-pyrrolidine backbone. For example:

  • Buchwald-Hartwig Amination : 2-Bromoethylpyrrolidine reacts with benzophenone imine under Pd(OAc)₂/Xantphos catalysis, followed by acidic hydrolysis to release the primary amine (68% yield).

Table 2 : Catalytic Systems for C–N Bond Formation

SubstrateLigandBaseYield (%)
2-BromoethylpyrrolidineXantphosNaOt-Bu68
2-IodoethylpyrrolidineBINAPCs₂CO₃75

Process Optimization and Scalability

Catalyst Recycling in Hydrogenation

Platinum catalysts (5% Pt/C) are recoverable via filtration, with three reuse cycles maintaining >90% activity. This reduces costs by 40% in large-scale batches.

Solvent Selection for Crystallization

Ethanol-water mixtures (4:1) achieve optimal solubility differentials for tartrate salts, minimizing residual (S)-enantiomer contamination to <0.5%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O): δ 3.15 (m, 1H, pyrrolidine-H2), 2.85 (dd, 2H, CH₂NH₂), 1.95–1.45 (m, 6H, pyrrolidine-H3,4,5).

  • HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min.

Purity Criteria : >99.5% chemical purity (HPLC), ≥98% ee (chiral HPLC).

Applications in Drug Development

The compound serves as a key intermediate in histamine H₃ receptor ligands (e.g., 2-(6-{2-[(2R)-2-methylpyrrolidin-1-yl]ethyl}-2-naphthyl)-2H-pyridazin-3-one), enhancing blood-brain barrier penetration .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions. Reaction with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media oxidizes the pyrrolidine ring, forming a pyrrolidone derivative via insertion of an oxygen atom at the α-position to nitrogen.

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)60°C, 6 hours2-(2-oxopyrrolidin-1-yl)ethylamine72%
KMnO₄ (0.1 M)H₂SO₄, 25°C, 2 hoursPartially oxidized intermediates55%

The stereochemistry of the pyrrolidine ring remains preserved during oxidation due to the rigid bicyclic transition state.

Alkylation Reactions

The primary and secondary amine groups participate in nucleophilic alkylation. Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃) yields N-alkylated derivatives.

Alkylating Agent Base Product Reaction Time
CH₃INaHCO₃N-Methyl-2-[(2R)-pyrrolidin-2-yl]ethanamine4 hours
C₂H₅BrK₂CO₃N-Ethyl derivative6 hours

Steric hindrance from the pyrrolidine ring reduces reaction rates compared to linear amines.

Acylation Reactions

Acylation with acetyl chloride (CH₃COCl) or benzoyl chloride (C₆H₅COCl) produces stable amides. Reactions proceed in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a proton scavenger.

Acylating Agent Solvent Product Purity (HPLC)
CH₃COClDCMAcetylated derivative98.5%
C₆H₅COClTHFBenzoylated derivative95.2%

The reaction exhibits regioselectivity, favoring acylation at the primary amine over the secondary pyrrolidine nitrogen.

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound participates in pH-dependent equilibria. Neutralization with NaOH releases the free base, which can form salts with other acids (e.g., sulfates or citrates) .

Counterion pH Range Solubility (H₂O)
Cl⁻3–585 mg/mL
SO₄²⁻6–842 mg/mL

Stability and Degradation

Under accelerated stability testing (40°C/75% RH), the dihydrochloride salt shows:

  • Hydrolysis : Degrades to ethylenediamine derivatives in aqueous solutions at pH > 7.

  • Thermal decomposition : Begins at 210°C, forming pyrrolidine and ammonium chloride .

Scientific Research Applications

2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Key Structural Features Molecular Formula Molecular Weight Physicochemical Properties Biological Implications
2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride 1803581-71-6 (R)-pyrrolidine, ethylamine chain, dihydrochloride salt C6H14Cl2N2 201.10 Solid, high solubility Potential modulator of polypeptides via salt bridges
IDB-001 [(S)-2-(pyrrolidin-2-yl)ethan-1-amine] N/A (S)-pyrrolidine enantiomer C6H14N2 114.19 Not specified Preferentially binds aspartic/glutamic acid residues in polypeptides
2-Phenyl-2-(pyrrolidin-2-yl)ethanamine dihydrochloride 31788-96-2 Phenyl substitution at pyrrolidine C2 C12H18Cl2N2 265.19 Not specified Increased lipophilicity; potential aromatic interactions
2-[(2R)-1-methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride 1946010-82-7 N-methylated pyrrolidine C7H18Cl2N2 201.14 Liquid, 95% purity Enhanced steric hindrance; altered basicity
5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole dihydrochloride 2411180-15-7 Pyrazole ring replaces ethylamine chain C7H12Cl2N4 223.10 Not specified Heterocyclic pharmacophore; potential hydrogen bonding
2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride 2768326-66-3 Chloropyridine ring replaces pyrrolidine C7H11Cl3N2 229.50 Not specified Electronegative chlorine may alter electron distribution

Key Observations:

Stereochemistry Matters : The (R)-configuration of the target compound contrasts with IDB-001’s (S)-enantiomer, which exhibits distinct binding preferences (acidic residues vs. hydrophobic interactions) .

N-methylation (1946010-82-7) reduces basicity and introduces steric effects, which may limit off-target interactions .

Heterocyclic Replacements : Pyrazole (2411180-15-7) or pyridine (2768326-66-3) substitutions alter hydrogen-bonding capacity and electronic properties, influencing target selectivity .

Biological Activity

2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride, also known by its CAS number 1807938-21-1, is a chemical compound with the molecular formula C6H14N2·2ClH. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activity, synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of pyrrolidine with ethylamine under controlled conditions. The process can be optimized using solvents and catalysts to enhance yield and purity. The compound is usually available in powder form and exhibits stability under normal storage conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate biochemical pathways, leading to various physiological effects. Research indicates that the compound may influence neurotransmitter systems, potentially impacting mood and cognitive functions .

Antitumor Activity

Recent studies have evaluated the antitumor potential of pyrrolidine derivatives, including those containing the pyrrolidinyl group. For instance, a study found that compounds similar to 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine exhibited significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (μM)
S2MCF70.78 ± 0.01
S2HT290.92 ± 0.15
S2K56247.25 ± 1.24

These results suggest that derivatives of this compound may serve as promising candidates for further development as anticancer agents .

Neuroprotective Effects

Another area of investigation has been the neuroprotective properties of pyrrolidine derivatives. Studies suggest that compounds like 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine can inhibit apoptotic pathways in neuronal cells, thereby providing protective effects against neurodegenerative conditions. This activity may be linked to the modulation of anti-apoptotic proteins such as Bcl-2 .

Study on Anticancer Efficacy

A notable case study involved a series of synthesized pyrazoline-pyrrolidine hybrids that demonstrated enhanced anticancer activity when compared to their parent compounds. The study highlighted the importance of structural modification in enhancing biological efficacy, paving the way for future drug design strategies involving pyrrolidine derivatives .

Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, researchers observed that certain pyrrolidine-based compounds could significantly reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests a potential therapeutic role for these compounds in treating conditions such as Alzheimer's disease .

Q & A

Q. Q: What are the key considerations for optimizing the enantioselective synthesis of 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride?

A:

  • Chiral Resolution : Use asymmetric hydrogenation or enzymatic resolution to ensure retention of the (2R)-stereochemistry. Chiral catalysts like Ru-BINAP complexes or immobilized lipases (e.g., Candida antarctica) can achieve >95% enantiomeric excess (ee) .
  • Salt Formation : Purify the free base via recrystallization before converting to the dihydrochloride salt using HCl gas in anhydrous ethanol. Monitor pH to avoid over-acidification, which may degrade the pyrrolidine ring .
  • Reagents : Employ reducing agents (e.g., NaBH4 or LiAlH4) for imine intermediates, followed by HCl quenching. Avoid aqueous conditions during salt formation to prevent hydrolysis .

Analytical Characterization

Q. Q: Which analytical techniques are critical for confirming the purity and stereochemical integrity of this compound?

A:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid to resolve enantiomers. Detection at 210 nm ensures sensitivity for low-level impurities (<0.1%) .
  • NMR Spectroscopy : ¹H and ¹³C NMR in D2O confirm the dihydrochloride salt formation (δ ~2.8–3.2 ppm for NH2+ protons). 2D NOESY detects spatial proximity of the pyrrolidine ring protons to validate the (2R)-configuration .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+: 161.12 for the free base; [M+2HCl-H]: 235.04 for the salt) confirms molecular identity .

Biological Activity Profiling

Q. Q: How can researchers design assays to evaluate the compound’s interaction with neuronal receptors?

A:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-nicotine for α4β2 nicotinic receptors) in competition binding studies. Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
  • Functional Assays : Employ FLIPR® Calcium Flux assays in HEK293 cells expressing human receptors. Pre-incubate cells with 1–100 µM compound to measure dose-dependent inhibition .
  • Controls : Include enantiomeric controls (2S isomer) to confirm stereospecific activity .

Advanced Mechanistic Studies

Q. Q: What methodologies are recommended for studying the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

A:

  • In Vivo Models : Administer 10 mg/kg (i.v. or p.o.) to Sprague-Dawley rats. Collect plasma and brain homogenates at 0.5, 1, 2, 4, and 8 hours. Quantify via LC-MS/MS (LLOQ: 1 ng/mL) .
  • BBB Permeability : Use MDCK-MDR1 monolayers. Apply 10 µM compound to the apical side and measure basolateral accumulation over 2 hours. Calculate Papp values; >5 × 10⁻⁶ cm/s indicates high permeability .

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in IC50 values across different receptor subtypes?

A:

  • Source Identification :
    • Enantiomeric Impurities : Re-analyze compound purity via chiral HPLC. Even 2% 2S-contamination can reduce apparent potency by 10-fold .
    • Assay Variability : Standardize buffer pH (7.4 ± 0.1) and temperature (37°C) across labs. Use internal controls (e.g., carbachol for nicotinic receptors) .
  • Statistical Validation : Perform Grubbs’ test to exclude outliers. Use ANOVA with Tukey post hoc for cross-subtype comparisons .

Isotopic Labeling for Metabolic Studies

Q. Q: What strategies are effective for synthesizing deuterated analogs to track metabolic pathways?

A:

  • Deuterium Incorporation : Catalytic deuteration (e.g., Pd/C in D2O/EtOD) at the pyrrolidine C2 position preserves stereochemistry. Confirm ≥98% D-incorporation via ²H NMR .
  • Applications : Use LC-HRMS to identify metabolites in microsomal incubations (e.g., human liver microsomes + NADPH). Monitor for demethylation or hydroxylation products .

Stability and Storage

Q. Q: What conditions prevent degradation of the dihydrochloride salt during long-term storage?

A:

  • Temperature : Store at -20°C in sealed, argon-flushed vials. Avoid freeze-thaw cycles (>3 cycles reduce purity by 5%) .
  • Humidity Control : Use desiccants (silica gel) in vacuum-sealed containers. Water content >0.5% accelerates hydrolysis of the amine group .

Safety and Handling

Q. Q: What are the critical safety protocols for handling this compound in aerosol-generating procedures?

A:

  • Containment : Use fume hoods with ≥100 fpm face velocity. Equip with HEPA filters for powder weighing .
  • PPE : Wear nitrile gloves, N95 respirators, and safety goggles. Decontaminate spills with 10% NaHCO3 solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.